molecular formula C22H28N10O6 B12300552 Ac-DL-His-DL-His-Gly-DL-His-OH

Ac-DL-His-DL-His-Gly-DL-His-OH

Katalognummer: B12300552
Molekulargewicht: 528.5 g/mol
InChI-Schlüssel: JTUOJQYVOWCIHW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound Ac-DL-His-DL-His-Gly-DL-His-OH is a synthetic peptide composed of acetylated histidine and glycine residuesThe compound’s chemical formula is C8H13N3O4 , and it has a molecular weight of 215.21 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ac-DL-His-DL-His-Gly-DL-His-OH involves the stepwise addition of amino acids to form the peptide chain. The process typically begins with the acetylation of histidine, followed by the sequential addition of glycine and histidine residues. The reaction conditions often include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .

Industrial Production Methods

Industrial production of this compound involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS). SPPS is the most commonly used method due to its efficiency and ability to produce high-purity peptides. The process involves the use of automated peptide synthesizers, which add amino acids one by one to a growing peptide chain anchored to a solid resin .

Analyse Chemischer Reaktionen

Types of Reactions

Ac-DL-His-DL-His-Gly-DL-His-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .

Major Products

The major products formed from these reactions include oxidized histidine derivatives, reduced histidine derivatives, and substituted peptides with modified functional groups .

Wissenschaftliche Forschungsanwendungen

Ac-DL-His-DL-His-Gly-DL-His-OH has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Ac-DL-His-DL-His-Gly-DL-His-OH involves its interaction with biological membranes and intracellular targets. The peptide can penetrate cell membranes and interact with intracellular components, leading to various biological effects. The histidine residues play a crucial role in coordinating metal ions, which can influence the peptide’s activity and stability .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to Ac-DL-His-DL-His-Gly-DL-His-OH include other histidine-rich peptides and glycine-rich peptides. Examples include:

Uniqueness

This compound is unique due to its specific sequence of acetylated histidine and glycine residues, which confer distinct chemical and biological properties. Its ability to coordinate metal ions and penetrate cell membranes makes it a valuable compound for various scientific applications .

Eigenschaften

Molekularformel

C22H28N10O6

Molekulargewicht

528.5 g/mol

IUPAC-Name

2-[[2-[[2-[[2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoic acid

InChI

InChI=1S/C22H28N10O6/c1-12(33)30-17(3-14-6-24-10-28-14)21(36)32-16(2-13-5-23-9-27-13)20(35)26-8-19(34)31-18(22(37)38)4-15-7-25-11-29-15/h5-7,9-11,16-18H,2-4,8H2,1H3,(H,23,27)(H,24,28)(H,25,29)(H,26,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)

InChI-Schlüssel

JTUOJQYVOWCIHW-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NCC(=O)NC(CC3=CN=CN3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.